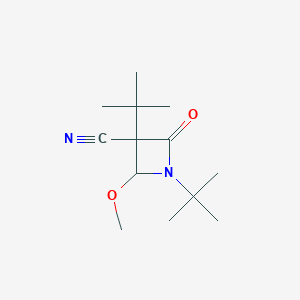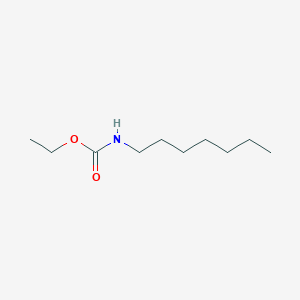![molecular formula C19H24N2O4 B14646634 N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide CAS No. 54628-38-5](/img/structure/B14646634.png)
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide is a complex organic compound that features a benzamide core with a bis(2-hydroxyethyl)amino group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions . The reaction proceeds through a series of steps, including hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection, to yield the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are critical to achieving these goals. The process is designed to be environmentally friendly and safe for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like diethanolamine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. As an amine, it can accept hydrogen to form hydroxide and a conjugate acid, which can alter the pH of the solution and affect various biochemical processes . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives: These compounds share a similar bis(2-hydroxyethyl)amino group and exhibit antimicrobial activities.
N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide: Another compound with a bis(2-hydroxyethyl)amino group, used in various industrial applications.
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54628-38-5 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]-4-ethoxyphenyl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-18-9-8-16(14-17(18)21(10-12-22)11-13-23)20-19(24)15-6-4-3-5-7-15/h3-9,14,22-23H,2,10-13H2,1H3,(H,20,24) |
InChI Key |
ZQBIYPVHLZMNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


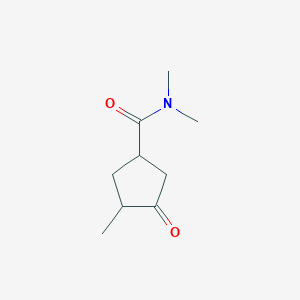
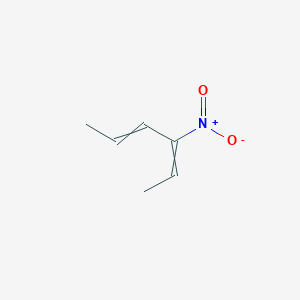
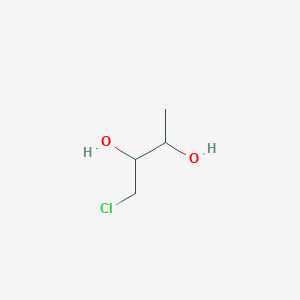
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

